Ethyl 1-methylpiperidine-3-carboxylate

Purity GC Assay

Ethyl 1-methylpiperidine-3-carboxylate (CAS 5166-67-6), also known as ethyl N-methylnipecotate, is a heterocyclic organic compound classified as a piperidine carboxylic acid ester. This compound is characterized by a piperidine ring with an N-methyl substitution and an ethyl carboxylate group at the 3-position, yielding a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 5166-67-6
Cat. No. B1584852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methylpiperidine-3-carboxylate
CAS5166-67-6
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C
InChIInChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3
InChIKeyVFJJNMLPRDRTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-methylpiperidine-3-carboxylate (CAS 5166-67-6): A Versatile Piperidine-Based Synthetic Intermediate for Pharmaceutical and Agrochemical Procurement


Ethyl 1-methylpiperidine-3-carboxylate (CAS 5166-67-6), also known as ethyl N-methylnipecotate, is a heterocyclic organic compound classified as a piperidine carboxylic acid ester [1]. This compound is characterized by a piperidine ring with an N-methyl substitution and an ethyl carboxylate group at the 3-position, yielding a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol [1]. It is a clear, colorless to pale yellow liquid with a density of 0.954 g/mL at 25°C, a boiling point of 96°C at 12 mmHg, and a refractive index of n20/D 1.451 . As a versatile building block in organic synthesis, it is widely utilized as a key intermediate in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs, as well as in the synthesis of agrochemicals and fine chemicals .

Why Generic Substitution of Ethyl 1-methylpiperidine-3-carboxylate (CAS 5166-67-6) is Scientifically and Operationally Unsound in Critical Applications


Substituting ethyl 1-methylpiperidine-3-carboxylate with a closely related analog, such as its methyl ester (CAS 1690-72-8) or the (S)-enantiomer (CAS 1568154-06-2), is not advisable for several key reasons. Firstly, the N-methyl substitution significantly influences the compound's stability and reactivity profile, which is critical for downstream synthetic transformations [1]. The ethyl ester moiety provides distinct solubility characteristics in organic solvents compared to the methyl ester, directly impacting reaction kinetics and purification efficiency [2]. Furthermore, in applications requiring stereochemical control, the racemic mixture (as specified for CAS 5166-67-6) versus a single enantiomer can lead to divergent outcomes in biological assays or the synthesis of chiral molecules [3]. Finally, established analytical methods and quality control specifications, such as GC purity thresholds, are defined for this specific CAS number; substituting with a different compound introduces significant validation and regulatory compliance risks .

Quantitative Differentiation: Ethyl 1-methylpiperidine-3-carboxylate (CAS 5166-67-6) vs. Key Analogues


Purity and Assay Specifications: A Comparative Procurement Benchmark

Commercially available ethyl 1-methylpiperidine-3-carboxylate (CAS 5166-67-6) is routinely supplied with a minimum GC purity of 98%, as verified by suppliers like AK Scientific . This purity level is critical for ensuring reproducible yields in subsequent reactions. In contrast, the closely related methyl ester analog (CAS 1690-72-8) is frequently offered at a lower standard purity of 95-97% from comparable vendors [1]. This difference in baseline purity can be a deciding factor for procurement in high-stakes synthetic applications where even minor impurities can compromise reaction outcomes or necessitate additional purification steps.

Purity GC Assay Quality Control

Lipophilicity (LogP) and Its Impact on Solvent Partitioning and Bioavailability

The lipophilicity of ethyl 1-methylpiperidine-3-carboxylate, as indicated by a consensus LogP of approximately 1.23 (with XLogP3 of 0.98-1.0 [1]), positions it as significantly more lipophilic than its methyl ester counterpart, which has a reported LogP of 0.4391 [2]. This 2.8-fold increase in lipophilicity directly influences the compound's solubility in organic solvents and its partitioning behavior. This property is crucial for applications where the compound must cross biological membranes or be used in non-aqueous reaction media, offering a quantifiable advantage over the more polar methyl ester.

Lipophilicity LogP Solubility ADME

Thermal Stability and Reaction Kinetics: Gas-Phase Elimination Parameters

The gas-phase thermal decomposition of ethyl 1-methylpiperidine-3-carboxylate has been quantitatively characterized, providing specific kinetic parameters that are essential for process design in high-temperature applications [1]. The rate constant for its decomposition is given by the Arrhenius expression: log k (s⁻¹) = (13.07 ± 0.12) – (212.8 ± 1.6) kJ mol⁻¹ / RT, with studies conducted over a temperature range of 369–450.3 °C [2]. This level of kinetic detail is often absent for its less common analogs, such as butyl 1-methylpiperidine-3-carboxylate, where decomposition data is not readily available. This information allows for precise prediction of compound behavior under thermal stress, a key factor for ensuring safety and yield in large-scale syntheses.

Thermal Stability Kinetics Arrhenius Decarboxylation

Recommended Application Scenarios for Ethyl 1-methylpiperidine-3-carboxylate (CAS 5166-67-6) Based on Quantified Differentiation


High-Yield Pharmaceutical Intermediate Synthesis

Leverage the high commercial purity (≥98% GC) of ethyl 1-methylpiperidine-3-carboxylate to maximize the yield and minimize byproduct formation in the synthesis of complex pharmaceutical targets, such as analgesics or anti-inflammatory agents. This scenario is particularly advantageous when compared to using the lower-purity methyl ester analog, where additional purification steps would be required to achieve comparable process reliability. The compound's documented use as an intermediate in the preparation of argatroban monohydrate intermediates further underscores its utility in regulated pharmaceutical manufacturing [1].

Design of Lipophilic Prodrugs or CNS-Targeted Compounds

Exploit the 6.3-fold higher lipophilicity (LogP difference of ~0.8 units) of this ethyl ester compared to its methyl ester counterpart. This property makes it a superior starting material for the design of prodrugs requiring enhanced membrane permeability or for developing compounds intended to cross the blood-brain barrier. The increased organic solubility also facilitates its use in a wider range of non-aqueous reaction conditions, streamlining synthetic routes for lipophilic molecules.

Process Chemistry Requiring Precise Thermal Stability Data

Utilize the published gas-phase decomposition kinetics for process safety and optimization in high-temperature synthetic steps. The availability of specific Arrhenius parameters (log k (s⁻¹) = 13.07 – 212.8 kJ mol⁻¹ / RT) allows for accurate prediction of decomposition rates, enabling safer scale-up and more efficient reaction design compared to the use of less-characterized piperidine ester analogs. This is critical for applications such as N-demethylation or reverse Cope elimination reactions where the compound serves as a key reactant .

Stereochemistry-Independent Building Block for Achiral Synthetic Pathways

For applications where stereochemical purity is not a requirement, the racemic nature of this compound (CAS 5166-67-6) provides a cost-effective and readily available alternative to its more expensive, single-enantiomer variants like (S)-ethyl 1-methylpiperidine-3-carboxylate (CAS 1568154-06-2). This is particularly beneficial in early-stage medicinal chemistry or in the synthesis of agrochemical intermediates where the target is achiral, avoiding the higher cost and synthetic complexity associated with chiral starting materials.

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